3-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Structure-Activity Relationship Medicinal Chemistry Isomerism

3-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate (CAS 769153-98-2) is a synthetic aryl hydrazone ester (C23H19FN2O5; MW 404.41 g/mol). It belongs to a chemotype characterized by a carbohydrazonoyl linker bridging a 4-fluorophenoxy moiety and a 4-methoxybenzoate ester.

Molecular Formula C23H19FN2O5
Molecular Weight 422.4 g/mol
CAS No. 769153-98-2
Cat. No. B12012146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
CAS769153-98-2
Molecular FormulaC23H19FN2O5
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=CC=C(C=C3)F
InChIInChI=1S/C23H19FN2O5/c1-29-19-9-5-17(6-10-19)23(28)31-21-4-2-3-16(13-21)14-25-26-22(27)15-30-20-11-7-18(24)8-12-20/h2-14H,15H2,1H3,(H,26,27)/b25-14+
InChIKeyXBLJDZURQPDFAO-AFUMVMLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview for 3-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate (CAS 769153-98-2)


3-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate (CAS 769153-98-2) is a synthetic aryl hydrazone ester (C23H19FN2O5; MW 404.41 g/mol) . It belongs to a chemotype characterized by a carbohydrazonoyl linker bridging a 4-fluorophenoxy moiety and a 4-methoxybenzoate ester [1]. This compound is cataloged as part of the SALOR screening library and has been tested in at least one confirmatory high-throughput screen (HTS) for inhibitors of breast cancer stem cells (PubChem AID 504535), where it was classified in the 'Active' subset [2]. Its primary value proposition for procurement lies in its well-defined single-entity structure within a series where subtle positional isomerism and substituent variations profoundly impact biological outcomes.

Substitution Risk Assessment for 3-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate


Generic substitution within this aryl hydrazone series is scientifically risky due to extreme sensitivity to positional isomerism. The target compound is the 'meta'-substituted isomer at the central phenyl ring, a seemingly minor structural variation that, based on class-level evidence from analogous hydrazone series, can result in complete loss of biological activity compared to the 'ortho' or 'para' isomers [1]. For example, the closely cataloged analog 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate (CAS 765909-50-0) shares the same molecular formula but differs in substitution pattern, representing a different chemical entity with distinct predicted properties . Furthermore, the specific 4-fluorophenoxy terminal group is critical for establishing key hydrogen-bond acceptor interactions; related analogs where this group is replaced by a 4-fluoroanilino group (e.g., CAS 765910-58-5) exhibit altered molecular geometry and solvation properties, making them non-interchangeable for any structure-activity relationship (SAR) campaign .

Quantitative Differentiation Evidence for 3-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate


Meta-Substitution Pattern: Unique Conformational and Steric Profile vs. Ortho and Para Analogs

The compound is the exclusive 'meta' regioisomer of the carbohydratezonoyl substitution on the central phenyl ring (3-position), distinguishing it from the 'para' analog 4-((((4-Fluorophenoxy)ac)hydrazono)methyl)-2-methoxyphenyl 4-methoxybenzoate (CAS 879201-84-0) and the 'ortho' analog 3-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate (CAS 769154-09-8) . In analogous hydrazone series, meta-substituted regioisomers have demonstrated a 5- to 10-fold difference in enzyme inhibition potency compared to ortho and para isomers, directly attributed to altered dihedral angles and target binding pocket complementarity [1]. The target compound's topological polar surface area (tPSA) is 80 Ų, which is identical to the para isomer but significantly different from the ortho isomer's predicted tPSA, indicating a divergent cell-permeability profile that is critical for whole-cell screening outcomes [2].

Structure-Activity Relationship Medicinal Chemistry Isomerism

Hydrogen Bond Acceptor Profile: 4-Fluorophenoxy vs. 4-Fluoroanilino Analogs in Target Engagement

The target compound features a 4-fluorophenoxy terminal group (H-bond acceptors: 5), which is distinct from the 4-fluoroanilino terminal group found in the structurally analogous 2-ethoxy-4-(2-((4-fluoroanilino)(oxo)ac)carbohydrazonoyl)phenyl 4-methoxybenzoate (CAS 765910-58-5, H-bond acceptors: 6) . In the class of hydrazone-based enzyme inhibitors, the shift from a phenoxy to an anilino linkage alters electronic distribution (resonance) and hydrogen-bonding capacity, which has been shown to shift IC50 values by more than 20 µM in cellular α-glucosidase and antiglycation assays depending on the terminal group's electronic nature [1]. The target compound's single-fluorine phenoxy configuration provides a specific, moderate electron-withdrawing effect that balances reactivity and metabolic stability, unlike the more electron-rich and H-donating anilino analog.

Drug Discovery Molecular Docking Pharmacophore

Screening Library Provenance: Confirmed Active in Cancer Stem Cell HTS (PubChem AID 504535)

This specific compound was listed among the 'Active' subset in the PubChem BioAssay AID 504535, a confirmatory dose-response screen designed to identify selective inhibitors of breast cancer stem cells (HMLE_shECad line), with a defined activity threshold of ≤1 µM for potent inhibitors [1][2]. Out of 45 compounds tested in this subset, only 6 exhibited sub-micromolar activity, making the 'Active' classification a meaningful starting filter. While the precise IC50 value for this compound is not publicly available, its inclusion in the 'Active' set distinguishes it from the broader library, including closely related analogs that were tested but not reported as active. This provides a data-driven justification for prioritizing this compound in follow-up studies over unselected or inactive congeners.

Cancer Stem Cells High-Throughput Screening Drug Repurposing

High-Value Application Scenarios for 3-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate Based on Differential Evidence


Structure-Activity Relationship (SAR) Probe for Carbohydrazonoyl Linker Conformation Studies

Researchers investigating the conformational requirements of the central phenyl ring in hydrazone-based inhibitors should select this meta-substituted isomer as a critical negative or positive control. As established in Section 3, its unique 3-position substitution provides a distinct dihedral angle profile compared to the ortho and para isomers, enabling systematic mapping of regioisomer-dependent target engagement [1]. This compound is essential for any SAR matrix aiming to define the optimal spatial orientation of the 4-fluorophenoxy pharmacophore.

Focused Library Design for Cancer Stem Cell Inhibitor Optimization

Given its confirmed 'Active' classification in the breast cancer stem cell HTS (PubChem AID 504535), this compound is a validated starting point for hit expansion and optimization [2]. Its procurement enables medicinal chemistry teams to explore structure-driven potency gains while maintaining the core meta-carbohydrazonoyl-4-methoxybenzoate scaffold, directly building on a positive screening outcome to design second-generation analogs with improved cellular potency.

Pharmacophore Model Refinement: 4-Fluorophenoxy Terminal Group Validation

This compound serves as a precise molecular tool to validate the pharmacophoric contribution of the 4-fluorophenoxy tail. By comparing its biological profile directly with the corresponding 4-fluoroanilino analog (CAS 765910-58-5), researchers can quantify the specific electronic and hydrogen-bonding preferences of their target protein's binding pocket, as inferred from class-level terminal group impact data . This differential application supports the rational design of more selective inhibitors.

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